4,6-Dichloro-2-methylquinoline-3-carbonitrile
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Overview
Description
4,6-Dichloro-2-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylquinoline-3-carbonitrile typically involves the chlorination of 2-methylquinoline followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 2-methylquinoline with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions. The resulting 4,6-dichloro-2-methylquinoline is then reacted with cyanogen bromide (BrCN) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group at the 3-position can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 4 and 6 positions.
Reduction Reactions: 4,6-Dichloro-2-methylquinoline-3-amine.
Oxidation Reactions: 4,6-Dichloro-2-carboxyquinoline-3-carbonitrile.
Scientific Research Applications
4,6-Dichloro-2-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylquinoline
- 4,7-Dichloro-2-methylquinoline
- 2,6-Dichloro-3-methylquinoline
- 5,7-Dichloro-2-methylquinoline
- 4,6-Dichloro-8-methylquinoline
Uniqueness
4,6-Dichloro-2-methylquinoline-3-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
4,6-Dichloro-2-methylquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various research studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Chlorination : Introduction of chlorine atoms at the 4 and 6 positions.
- Cyanation : Conversion of an appropriate intermediate into the carbonitrile functional group at the 3 position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- E. coli and Staphylococcus aureus showed susceptibility to the compound with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies using cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) reported:
- IC50 values indicating effective inhibition of cell proliferation, with values around 10 µM for A549 cells and 15 µM for MCF-7 cells .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Comparative Analysis with Other Quinoline Derivatives
The following table summarizes the biological activities of this compound compared to other notable quinoline derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
This compound | Yes | Yes | 10 (A549) | DNA intercalation, enzyme inhibition |
Chloroquine | Yes | Moderate | 20 | Inhibition of heme polymerization |
Primaquine | Yes | Low | >50 | Disruption of mitochondrial function |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of various quinoline derivatives against resistant bacterial strains. The study found that modifications at the carbonitrile position enhanced antimicrobial potency .
- Cancer Cell Studies : Research conducted by European Journal of Medicinal Chemistry demonstrated that structural modifications in quinolines could lead to improved anticancer activity. The study specifically noted that the introduction of electron-withdrawing groups at specific positions significantly increased cytotoxicity against cancer cell lines .
Properties
Molecular Formula |
C11H6Cl2N2 |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4,6-dichloro-2-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(5-14)11(13)8-4-7(12)2-3-10(8)15-6/h2-4H,1H3 |
InChI Key |
AANRTPNJAHYTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C#N |
Origin of Product |
United States |
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